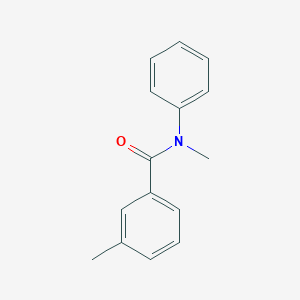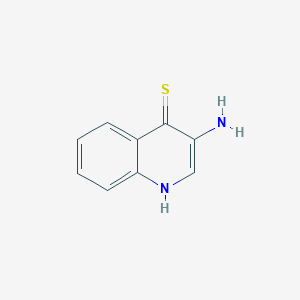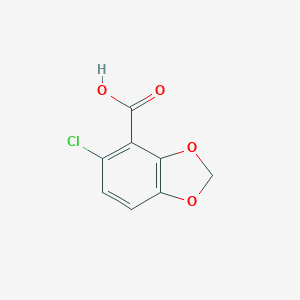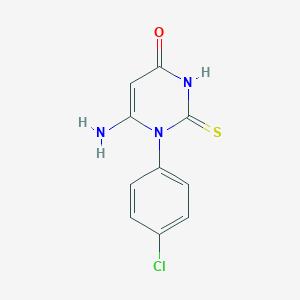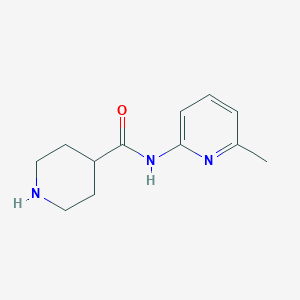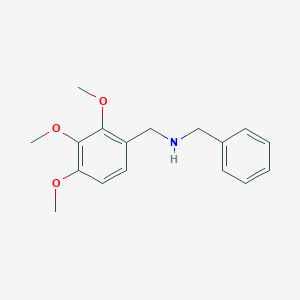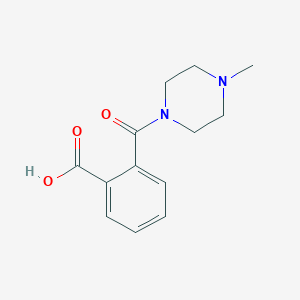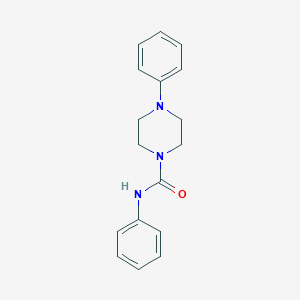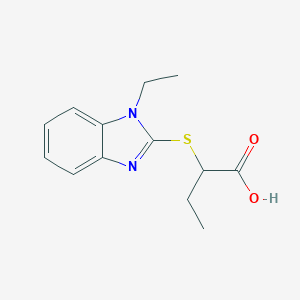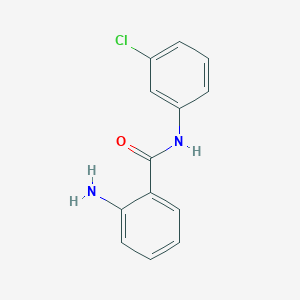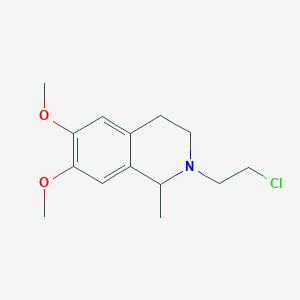
N-(2-Chloroethyl)salsolidine
カタログ番号 B184200
CAS番号:
500266-66-0
分子量: 269.77 g/mol
InChIキー: DLQJDVBELUCAFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Chloroethyl)salsolidine” is a chemical compound with the molecular formula C14H20ClNO2 . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “N-(2-Chloroethyl)salsolidine” includes a 2-chloroethyl group attached to a salsolidine base . The exact structure would require more detailed analysis or experimental data.科学的研究の応用
1. Neuropharmacological Properties
- Salsolinol derivatives, including N-(2-Chloroethyl)salsolidine, have been studied for their roles in the human brain, particularly in relation to monoamine oxidase inhibition and neurotoxicity. For instance, specific salsolinol derivatives are found to be endogenous monoamine oxidase inhibitors, affecting levels of neurotransmitters and potentially contributing to neurological conditions like Parkinson's disease (Naoi et al., 2004).
- Research also indicates that these compounds can induce apoptosis in neural cells, suggesting a potential role in neurodegenerative diseases. This finding is critical for understanding the pathogenesis of such diseases and exploring therapeutic avenues (Shukla et al., 2013).
2. Chemical Synthesis and Properties
- The chemical pathways and synthesis of salsolidine, including its derivatives, have been explored to understand their structural and functional properties. Such studies are essential for developing synthetic methods for potential pharmaceutical applications (Kaufman, 2004).
3. Environmental and Biological Applications
- Salsolinol derivatives have been studied in various environmental and biological contexts. For example, research on aniline derivatives, which share structural similarities with salsolinol compounds, has explored their use as corrosion inhibitors in industrial applications (Khaled & Hackerman, 2004).
- Additionally, the interaction of salsolinol compounds with other substances, such as in chemical oxidation processes, is of interest in environmental science and engineering (Ravikumar & Gurol, 1994).
特性
IUPAC Name |
2-(2-chloroethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-6-16(10)7-5-15/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQJDVBELUCAFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CCCl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394630 |
Source


|
| Record name | N-(2-Chloroethyl)salsolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)salsolidine | |
CAS RN |
500266-66-0 |
Source


|
| Record name | N-(2-Chloroethyl)salsolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
n,3-Dimethyl-n-phenylbenzamide
124740-34-7
3-Aminoquinoline-4-thiol
109543-48-8

![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
